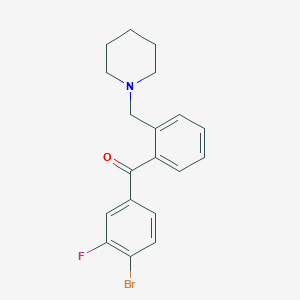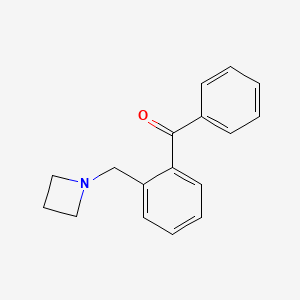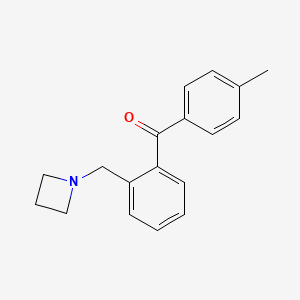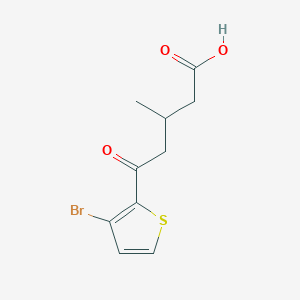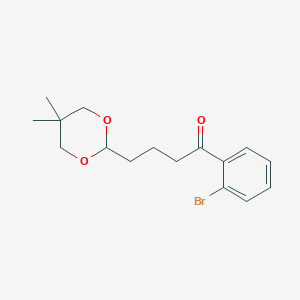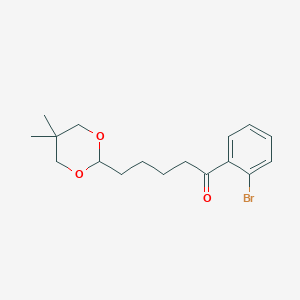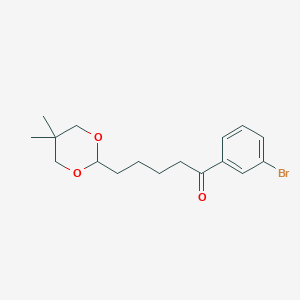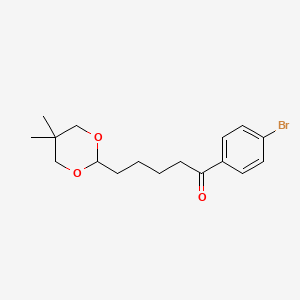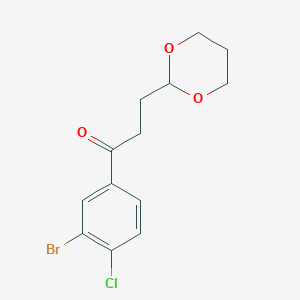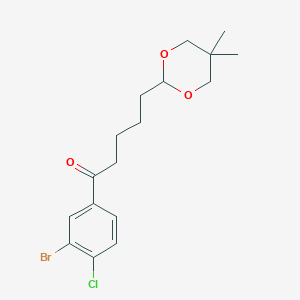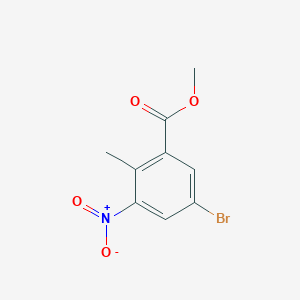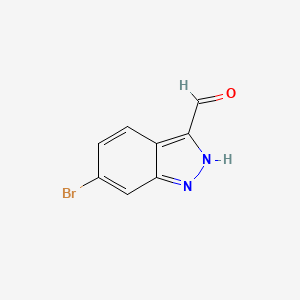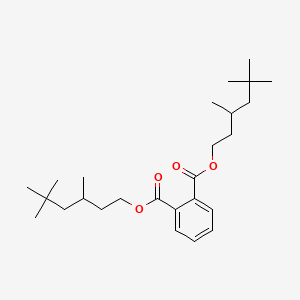
ビス(3,5,5-トリメチルヘキシル)フタレート
概要
説明
Bis(3,5,5-trimethylhexyl) phthalate is an organic compound with the chemical formula C26H42O4. It is a transparent, colorless liquid with a distinctive minty odor. This compound is primarily used as a plasticizer, which enhances the flexibility, extensibility, and tensile strength of plastics. It is widely utilized in the production of polyvinyl chloride (PVC), polyester, polyurethane, and other synthetic resins .
科学的研究の応用
Bis(3,5,5-trimethylhexyl) phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Research studies investigate its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: It is studied for its potential impact on human health, including its role as an environmental contaminant.
作用機序
Target of Action
Bis(3,5,5-trimethylhexyl) phthalate is primarily used as a plasticizer . Its primary targets are the polymers in plastics, particularly polyvinyl chloride (PVC), polyesters, and polyurethanes . It interacts with these polymers to increase their flexibility, extendibility, and tensile strength .
Mode of Action
The compound works by embedding itself in the polymer matrix of the plastic. It increases the distance between polymer chains, reducing intermolecular forces and allowing the chains to slide past each other more easily. This results in an increase in the plastic’s flexibility and durability .
Result of Action
The primary result of Bis(3,5,5-trimethylhexyl) phthalate’s action is an increase in the flexibility, extendibility, and tensile strength of plastics
Action Environment
The efficacy and stability of Bis(3,5,5-trimethylhexyl) phthalate can be influenced by various environmental factors. For example, temperature and humidity can affect the compound’s efficacy as a plasticizer. Additionally, the compound is a combustible liquid and should be kept away from open flames and high temperatures .
生化学分析
Biochemical Properties
Bis(3,5,5-trimethylhexyl) phthalate plays a significant role in biochemical reactions, particularly as a plasticizer. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily hydrophobic due to its non-polar nature. It has been observed to interact with esterases, which hydrolyze the ester bonds, leading to the formation of phthalic acid and alcohol derivatives . These interactions can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
Bis(3,5,5-trimethylhexyl) phthalate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to Bis(3,5,5-trimethylhexyl) phthalate can lead to changes in the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it can disrupt normal cellular functions by interfering with membrane integrity and fluidity.
Molecular Mechanism
The molecular mechanism of Bis(3,5,5-trimethylhexyl) phthalate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), leading to the modulation of gene expression . It can also inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(3,5,5-trimethylhexyl) phthalate can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to Bis(3,5,5-trimethylhexyl) phthalate has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates. These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Bis(3,5,5-trimethylhexyl) phthalate vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage . Threshold effects have been observed, where certain dosages lead to significant changes in biochemical and physiological parameters.
Metabolic Pathways
Bis(3,5,5-trimethylhexyl) phthalate is involved in various metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bonds to produce phthalic acid and alcohol derivatives . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of Bis(3,5,5-trimethylhexyl) phthalate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion due to its lipophilic nature . It can also bind to plasma proteins, which facilitate its distribution throughout the body. The localization and accumulation of Bis(3,5,5-trimethylhexyl) phthalate in specific tissues can impact its biological activity.
Subcellular Localization
Bis(3,5,5-trimethylhexyl) phthalate’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Its localization can influence its activity and function, as well as its interactions with other biomolecules within the cell.
準備方法
The synthesis of Bis(3,5,5-trimethylhexyl) phthalate involves several steps:
Preparation of 3,5,5-trimethylhexyl alcohol: This is achieved through the hydroformylation of isobutene, followed by hydrogenation.
Esterification: The 3,5,5-trimethylhexyl alcohol is then reacted with phthalic anhydride under acidic conditions to form Bis(3,5,5-trimethylhexyl) phthalate.
In industrial settings, the production process is optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions typically involve elevated temperatures and the use of catalysts to accelerate the esterification process .
化学反応の分析
Bis(3,5,5-trimethylhexyl) phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Hydrolysis: Under acidic or basic conditions, Bis(3,5,5-trimethylhexyl) phthalate can be hydrolyzed to produce phthalic acid and 3,5,5-trimethylhexyl alcohol.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and strong acids or bases for hydrolysis. The major products formed from these reactions are phthalic acid and its derivatives .
類似化合物との比較
Bis(3,5,5-trimethylhexyl) phthalate is compared with other phthalate esters such as:
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar properties but different molecular structure.
Diisononyl phthalate: Known for its use in flexible PVC applications.
Diisodecyl phthalate: Used in high-temperature applications due to its thermal stability.
The uniqueness of Bis(3,5,5-trimethylhexyl) phthalate lies in its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
特性
IUPAC Name |
bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOUZYAIHWDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14103-61-8 | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14103-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ND350H65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


